4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride, commonly known as Atrasentan, is a synthetic compound primarily studied for its potential therapeutic applications in oncology. It is classified as an endothelin receptor antagonist, specifically targeting the endothelin-1 receptor, which plays a significant role in cancer progression and metastasis. Atrasentan has garnered attention for its ability to inhibit tumor growth and angiogenesis, making it a candidate for cancer treatment strategies.
The synthesis of Atrasentan involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step reaction process that typically includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
Atrasentan has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The molecular formula is C29H39ClN2O6, with a molecular weight of approximately 505.09 g/mol. The structural features include:
The compound's structural data can be accessed through databases such as PubChem where it is cataloged under CID 159595, providing detailed information on its chemical properties and interactions.
Atrasentan undergoes various chemical reactions that are pivotal for its function as a therapeutic agent. Key reactions include:
The binding affinity of Atrasentan to endothelin receptors can be quantitatively assessed using radiolabeled ligand displacement assays, which help determine its efficacy in inhibiting receptor signaling pathways.
Atrasentan exerts its pharmacological effects by antagonizing endothelin-1 receptors, which are implicated in vasoconstriction and cellular proliferation associated with tumor growth. By blocking these receptors:
Studies have shown that Atrasentan can significantly decrease tumor size in preclinical models by modulating signaling pathways involved in cell survival and proliferation.
Atrasentan hydrochloride is typically a white to off-white crystalline powder that exhibits good solubility in water due to its hydrochloride form. Its melting point and stability under various conditions are critical for formulation development.
The compound's chemical stability, reactivity with other substances, and degradation pathways are essential considerations in drug formulation and delivery systems. Its pKa values indicate its acidic nature, influencing its absorption and distribution within biological systems.
Atrasentan is primarily researched for its potential applications in cancer therapy, particularly in treating solid tumors where endothelin signaling contributes to tumor growth and metastasis. Clinical trials have evaluated its efficacy in various malignancies, including prostate cancer and renal cell carcinoma.
In addition to oncology, there is ongoing research into Atrasentan's role in other conditions influenced by endothelin signaling, such as pulmonary arterial hypertension and heart failure.
Through continued investigation into its mechanisms and applications, Atrasentan holds promise as a valuable therapeutic agent in modern medicine.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5